Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate
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Overview
Description
Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a 4-methylphenyl group, and a sulfanyl acetate moiety
Preparation Methods
The synthesis of Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Benzylation: The final step involves the benzylation of the oxadiazole derivative using benzyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties. The oxadiazole ring is known for its bioactivity, making this compound a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It can serve as a probe in biological studies to investigate the interactions of oxadiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s bioactivity by forming disulfide bonds with thiol-containing biomolecules.
Comparison with Similar Compounds
Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate can be compared with other oxadiazole derivatives, such as:
2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetic acid: This compound lacks the benzyl group, which may affect its bioactivity and solubility.
Benzyl 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate: The presence of a chlorine atom instead of a methyl group can alter the compound’s reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O3S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H16N2O3S/c1-13-7-9-15(10-8-13)17-19-20-18(23-17)24-12-16(21)22-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
POAHXAPMINMQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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